2-(1,2-benzoxazol-3-yl)-1-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(1,2-benzoxazol-3-yl)-1-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one is a complex organic molecule that features multiple heterocyclic rings. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The presence of benzoxazole, pyrazine, and oxadiazole rings suggests that this compound may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-1-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Synthesis of the Pyrazine Ring: Pyrazine rings are often formed through the cyclization of 1,2-diamines with α-diketones.
Construction of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.
Coupling Reactions: The final compound is assembled through a series of coupling reactions, often involving the use of palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazole and pyrazine rings.
Reduction: Reduction reactions could target the oxadiazole ring or the carbonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit antimicrobial, antiviral, or anticancer activities due to the presence of heterocyclic rings known for their bioactivity.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery programs.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-1-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one would depend on its specific biological target. Generally, compounds with similar structures may act by:
Inhibiting Enzymes: The compound could inhibit enzymes by binding to their active sites.
Modulating Receptors: It may interact with cell surface or intracellular receptors, altering their activity.
Interfering with DNA/RNA: The compound could bind to nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-(1,2-benzoxazol-3-yl)-1-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one: can be compared to other compounds with similar heterocyclic rings, such as:
Uniqueness
The uniqueness of This compound
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3/c28-20(11-16-15-5-1-2-6-18(15)29-25-16)27-9-3-4-14(13-27)10-19-24-21(26-30-19)17-12-22-7-8-23-17/h1-2,5-8,12,14H,3-4,9-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBTWWLYPADEEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=NOC3=CC=CC=C32)CC4=NC(=NO4)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.